molecular formula C12H18O3 B14888396 (R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene

(R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene

Cat. No.: B14888396
M. Wt: 210.27 g/mol
InChI Key: OOZXUVRCXFMHPR-SNVBAGLBSA-N
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Description

®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a (1,1-dimethoxypropan-2-yl)oxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with ®-1,1-dimethoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

On an industrial scale, the production of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or toluene.

    Substitution: Formation of bromobenzene or nitrobenzene derivatives.

Scientific Research Applications

®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simple benzene derivative with a hydroxymethyl group.

    Benzaldehyde: An aromatic aldehyde with a formyl group.

    Toluene: A methyl-substituted benzene.

Uniqueness

®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is unique due to its specific (1,1-dimethoxypropan-2-yl)oxy)methyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[(2R)-1,1-dimethoxypropan-2-yl]oxymethylbenzene

InChI

InChI=1S/C12H18O3/c1-10(12(13-2)14-3)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-/m1/s1

InChI Key

OOZXUVRCXFMHPR-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(OC)OC)OCC1=CC=CC=C1

Canonical SMILES

CC(C(OC)OC)OCC1=CC=CC=C1

Origin of Product

United States

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